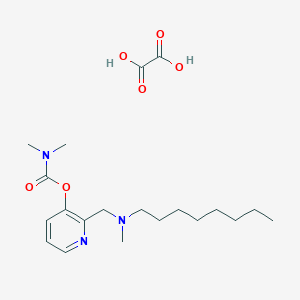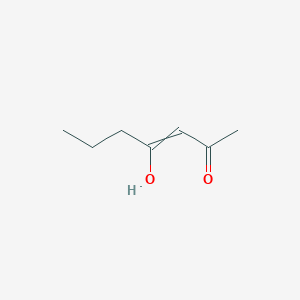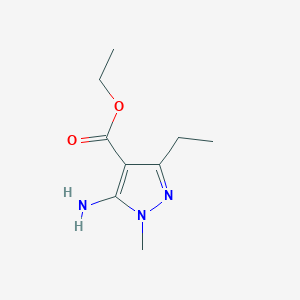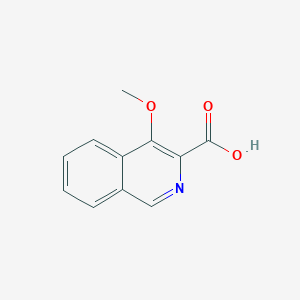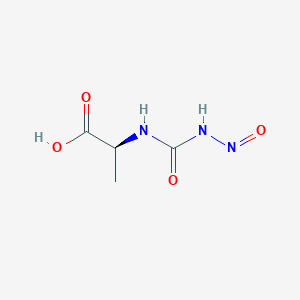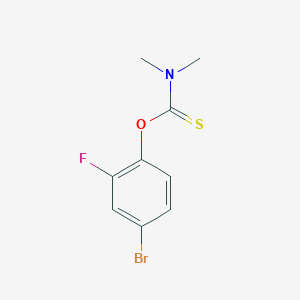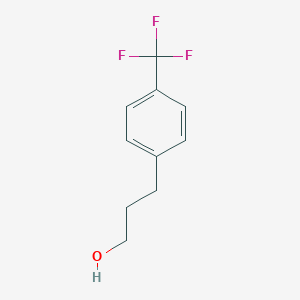
3-(4-(Trifluoromethyl)phenyl)propan-1-ol
Descripción general
Descripción
3-(4-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound that is 3-phenylpropan-1-ol bearing a trifluoromethyl group at position 3 on the phenyl ring . It is a member of propan-1-ols .
Synthesis Analysis
The synthesis of this compound involves a Pd-catalyzed coupling reaction . The crude mixture quickly gave a precipitate when treated with sodium bisulfite in ethanol/water . The resulting suspension was stirred at 35 °C for 16 h and subsequently at 5 °C for 4 h . Then, the solid was filtered and washed with methyl tert-butyl ether to remove impurities .Molecular Structure Analysis
The molecular formula of this compound is C10H11F3O . The InChI code is 1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 . The Canonical SMILES is C1=CC(=CC=C1CCCO)C(F)(F)F .Physical And Chemical Properties Analysis
The molecular weight of this compound is 204.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 204.07619946 g/mol . The Topological Polar Surface Area is 20.2 Ų .Aplicaciones Científicas De Investigación
Synthesis of Phthalocyanine Compounds
This compound is used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds . These compounds are characterized by IR, 1H NMR, 13C NMR, UV–Vis, mass spectroscopies, and elemental analysis .
Spectroelectrochemical Properties
The compound is used to study the electrochemical and spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine . The studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
Electrochemical Technologies
The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of the electrochemical technologies .
Surface-Enhanced Raman Spectroscopy
The compound is used in the study of surface-enhanced Raman spectroscopy . The study involves the optimization of the ground state geometry, calculation of the Raman normal modes of this molecule, and the modeling of the SERS effect .
Cascade Process in Synthesis
The compound is involved in a cascade process, combining the Heck cross-coupling step with the subsequent carbon–carbon double bond hydrogenation .
Molecular Electrostatic Potentials and Frontier Orbitals
The compound is used in the study of molecular electrostatic potentials and frontier orbitals . The study involves the calculation of the highest dipole moment and the smallest one, which affects the charge density of the molecule .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHJYSYGXHSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625664 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)propan-1-ol | |
CAS RN |
180635-74-9 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

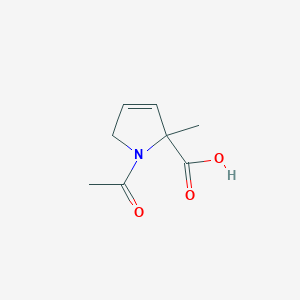
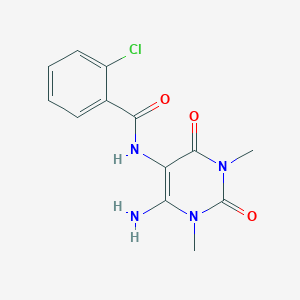

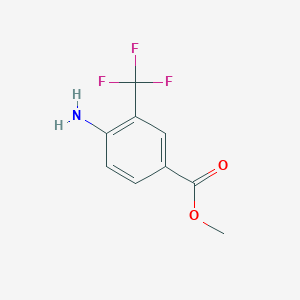


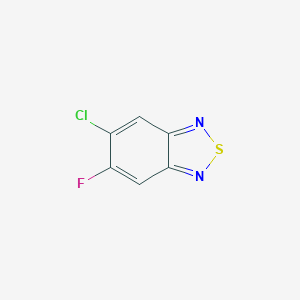
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
